molecular formula C9H7BrN2O B6147333 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one CAS No. 98416-69-4

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one

Cat. No. B6147333
CAS RN: 98416-69-4
M. Wt: 239.1
InChI Key:
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Description

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular weight of 239.07 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3-methylene-3,4-dihydroquinoxalin-2 (1H)-one . The InChI code is 1S/C9H7BrN2O/c1-5-9 (13)12-7-3-2-6 (10)4-8 (7)11-5/h2-4,11H,1H2, (H,12,13) .


Physical And Chemical Properties Analysis

This compound has a melting point of 256-257 degrees Celsius . It is stored at room temperature and is a powder in its physical form .

Scientific Research Applications

6-Br-3-Me-1,2-DHQX-2-one has a wide range of scientific research applications. It has been studied as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes. The compound has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinoxalines and indoles. It has also been used as a ligand in the synthesis of transition metal complexes. In addition, 6-Br-3-Me-1,2-DHQX-2-one has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

6-Br-3-Me-1,2-DHQX-2-one has several advantages for use in laboratory experiments. The compound is relatively inexpensive and is readily available from chemical suppliers. In addition, the compound is stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution.

Future Directions

The potential future directions for 6-Br-3-Me-1,2-DHQX-2-one are numerous. The compound could be further studied as an inhibitor of enzymes, with a focus on the mechanism of action and the physiological effects. In addition, the compound could be studied as a catalyst in the synthesis of other organic compounds. Finally, the compound could be studied for its potential therapeutic applications, such as the treatment of neurological disorders.

Synthesis Methods

6-Br-3-Me-1,2-DHQX-2-one can be synthesized in a two-step process. First, 3-methyl-2-nitrobenzoic acid is reacted with phosphorus pentachloride to form 3-methyl-2-nitrobenzoyl chloride. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C. The second step is a nucleophilic substitution reaction, in which 3-methyl-2-nitrobenzoyl chloride is reacted with 6-bromo-1,2-dihydroquinoxaline to form 6-Br-3-Me-1,2-DHQX-2-one. This reaction is performed in a dry solvent, such as dichloromethane, at a temperature of 0-5°C.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one involves the bromination of 3-methylquinoxalin-2-one followed by reduction of the resulting bromo derivative.", "Starting Materials": [ "3-methylquinoxalin-2-one", "Bromine", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Dissolve 3-methylquinoxalin-2-one in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add palladium on carbon. Hydrogenate the mixture at room temperature and atmospheric pressure for 2-3 hours.", "Step 4: Filter the mixture to remove the catalyst and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one as a white solid." ] }

CAS RN

98416-69-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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